Aluminum cation

Hydration thermodynamics Aqueous coordination chemistry Ionic radius

Researchers using trivalent cations often encounter batch-to-batch variability in Lewis acidity and complexation kinetics, compromising experimental reproducibility. Aluminum cation (Al³⁺, CAS 22537-23-1) eliminates this uncertainty through its intrinsically high charge density (ionic radius 68 pm) and uniquely negative hydration free energy (-1100.3 kcal mol⁻¹), ensuring consistent hard Lewis acid behavior. Key supply and performance advantages: • Stable complexation (logK 16.4 with EDTA, 18.6 with DTPA) enables quantitative analyses even in the presence of Ca²⁺/Mg²⁺. • 10⁵-fold slower ligand exchange than Mg²⁺ delivers controlled crosslinking kinetics for hydrogel and sensor fabrication. • Potent, irreversible VDCC blockade (IC₅₀ 560 μM) supports reproducible neurotoxicity and signaling studies.

Molecular Formula Al+3
Molecular Weight 26.981538 g/mol
CAS No. 22537-23-1
Cat. No. B1215963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum cation
CAS22537-23-1
Molecular FormulaAl+3
Molecular Weight26.981538 g/mol
Structural Identifiers
SMILES[Al+3]
InChIInChI=1S/Al/q+3
InChIKeyREDXJYDRNCIFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Cation (CAS 22537-23-1): Ionic Radius, Hydration Energy, and Procurement Baseline


The aluminum cation (Al³⁺, CAS 22537-23-1) is a trivalent Group 13 metal ion characterized by an exceptionally small ionic radius of 68 pm in six-coordinate environments and a high hydration free energy (ΔGₕᵧdᵣ) of –1100.3 kcal mol⁻¹, ranking it among the most strongly hydrated metal cations known [1][2]. This combination of high charge density and polarizing power underlies its function as a hard Lewis acid in both aqueous and non-aqueous systems, and distinguishes it from softer or less highly charged cationic species [3].

Identity Trivalent Group 13 hard Lewis acid
Ionic Radius Exceptionally small 68 pm (six-coordinate)
Hydration High hydration free energy (−1100.3 kcal mol⁻¹)

Why Fe³⁺, Ca²⁺, or Other Cations Cannot Substitute for Aluminum Cation (CAS 22537-23-1)


In applications ranging from coagulation to catalysis and biomolecule binding, Al³⁺ cannot be generically replaced by other trivalent (e.g., Fe³⁺, Cr³⁺) or divalent (e.g., Ca²⁺, Mg²⁺) cations due to fundamental differences in physicochemical properties. Al³⁺ exhibits a hydration free energy approximately 6–7% more negative than Fe³⁺ or Cr³⁺, an ionic radius ~6–7% smaller, and a ligand exchange rate up to 10⁵-fold slower than Mg²⁺ [1][2]. These differences translate into quantifiable variations in Lewis acidity, complex stability, crosslinking kinetics, and biological interference that directly impact experimental reproducibility and process economics [3][4].

Hydration & size mismatch
Hydration free energy is ~6–7% more negative and ionic radius ~6–7% smaller than Fe³⁺/Cr³⁺; aqueous complex stability and ligand exchange behavior can shift significantly.
Ligand exchange kinetics
Water exchange rate is up to 10⁵-fold slower than Mg²⁺, altering complexation, release profiles, and kinetic trapping in formulations.
Ion channel effects
Irreversible calcium channel blockade (not observed with physiological Ca²⁺) can interfere with cell-based assays; Ca²⁺ or Mg²⁺ cannot replicate this profile.

Quantitative Differentiation Evidence for Aluminum Cation (CAS 22537-23-1) Relative to Comparators


Hydration Free Energy and Ionic Radius: Al³⁺ vs. Fe³⁺ and Cr³⁺

Al³⁺ exhibits a hydration free energy (ΔGₕᵧdᵣ) of –1100.3 kcal mol⁻¹, which is approximately 6–7% more negative than the values for Fe³⁺ (–1033.0 kcal mol⁻¹) and Cr³⁺ (–1037.0 kcal mol⁻¹). Concurrently, the Al³⁺–O distance in the hexaaqua complex is 1.89 Å, compared to 2.03 Å for Fe³⁺ and 1.96 Å for Cr³⁺, reflecting a more compact coordination sphere [1].

Hydration ΔG & Radius
Head-to-head
ΔGₕᵧdᵣ −1100.3 vs −1033.0 (Fe³⁺) and −1037.0 (Cr³⁺) kcal mol⁻¹; M–O 1.89 vs 2.03 and 1.96 Å
More negative hydration energy and shorter bond lengths strengthen water binding, impacting ligand exchange and complex stability.
Hydration thermodynamics Aqueous coordination chemistry Ionic radius

Ligand Exchange Kinetics: Al³⁺ vs. Mg²⁺ and Other Cations

Al³⁺ undergoes ligand exchange extremely slowly compared to other metal ions. Its water exchange rate is approximately 10⁵-fold slower than that of Mg²⁺, a property that arises from its high charge-to-radius ratio and strong hydration [1]. This sluggish ligand exchange behavior directly impacts its reactivity in complexation reactions and its kinetics in biological systems.

Ligand Exchange Rate
Head-to-head
Water exchange rate ~10⁵× slower than Mg²⁺
Slower ligand exchange contributes to kinetic stability of Al³⁺ complexes and delayed dissolution/precipitation.
Ligand exchange rate Water exchange kinetics Coordination chemistry

Crosslinking Kinetics in Hydrogels: Al³⁺ vs. Cr³⁺

In physically crosslinked hydrogels, Al³⁺-based crosslinking yields more labile ligand substitution compared to Cr³⁺, resulting in rapid self-recovery of ionic bonds and improved mechanical resilience. The enhanced lability of Al³⁺-ligand bonds facilitates dynamic bond reformation under mechanical stress [1].

Hydrogel Self-Recovery
Head-to-head
Al³⁺-crosslinked hydrogels exhibit rapid self-recovery of ionic bonds; Cr³⁺-based gels show slower recovery
More labile ligand substitution enables dynamic bond reformation, relevant for flexible sensor durability.
Hydrogel crosslinking Mechanical properties Self-recovery

Calcium Channel Blockade: Al³⁺ vs. Ca²⁺ in Bovine Chromaffin Cells

Al³⁺ inhibits voltage-dependent calcium channels in bovine chromaffin cells with an IC₅₀ of 560 μM, leading to a ~25% reduction in intracellular calcium concentrations and decreased catecholamine secretion (IC₅₀ = 89.1 μM). This irreversible blockade is not observed with physiological Ca²⁺, highlighting a distinct toxicological profile [1].

Ca²⁺ Channel Blockade
Head-to-head
IC₅₀ 560 μM for calcium current inhibition; reduces intracellular Ca²⁺ ~25%; catecholamine secretion IC₅₀ 89.1 μM
Irreversible blockade by Al³⁺ distinguishes its effect from physiological Ca²⁺, relevant for neurotoxicity models.
Neurotoxicity Calcium channel antagonist Ion channel pharmacology

Hydrolysis Constant (pKa₁): Al³⁺ vs. Literature Baseline

The first hydrolysis constant (pKa₁) of Al³⁺, representing the deprotonation of the hexaaqua ion [Al(H₂O)₆]³⁺ to [Al(OH)(H₂O)₅]²⁺, has been calculated using constrained molecular dynamics to be ~5.8, closely matching the experimental literature value of ~5.07 [1].

Hydrolysis pKa₁
Cross-study
pKa₁ ≈ 5.8 (calculated); experimental literature ≈ 5.07
Acid–base speciation context for environmental and biological aqueous systems.
Hydrolysis constant Aqueous speciation Computational chemistry

Chelation Stability Constants: Al³⁺ vs. Other Metal Ions with EDTA and DTPA

Al³⁺ forms exceptionally stable complexes with common chelators. Its stability constant (logK) with EDTA is 16.4, and with DTPA is 18.6. These values are comparable to those of other trivalent cations like Fe³⁺ (logK 25.1 for EDTA, 28.6 for DTPA) but significantly higher than those of divalent cations like Ca²⁺ (logK 10.7 for EDTA, 10.7 for DTPA) and Mg²⁺ (logK 8.7 for EDTA, 9.3 for DTPA) [1].

Chelation Stability
Head-to-head
logK (EDTA) 16.4, logK (DTPA) 18.6; Fe³⁺ 25.1/28.6, Ca²⁺ 10.7/10.7, Mg²⁺ 8.7/9.3
High stability constants support selective sequestration in analytical and formulation contexts.
Chelation Stability constant Analytical chemistry

Recommended Application Scenarios for Aluminum Cation (CAS 22537-23-1) Based on Quantitative Differentiation


Hydrogel Crosslinking for Self-Healing Flexible Sensors

In the fabrication of ionic conductive hydrogels for wearable strain sensors, Al³⁺ is preferred over Cr³⁺ due to its more labile ligand substitution kinetics, which confer rapid self-recovery of ionic bonds under cyclic loading. This property translates to greater mechanical durability and sensitivity retention over repeated use [1].

Water Treatment Coagulation in the Presence of Hardness Cations

Al³⁺-based coagulants require careful optimization when treating source water containing Mg²⁺ or Ca²⁺. Quantitative studies show that these hardness cations compete with Al³⁺ for binding to dissolved organic matter (DOM), reducing coagulation efficiency at concentrations as low as 10 μM and more significantly at higher pH (6.5–8.5). Understanding this competition is essential for accurate coagulant dosing and cost-effective water treatment [1].

Neurotoxicity Research and Calcium Signaling Studies

Al³⁺ serves as a potent, irreversible blocker of voltage-dependent calcium channels (IC₅₀ = 560 μM) and reduces intracellular calcium concentrations by ~25% in bovine chromaffin cells. This property makes it a valuable tool for investigating calcium-dependent signaling pathways and for modeling aluminum-induced neurotoxicity, where its effects are quantitatively distinct from those of physiological cations like Ca²⁺ [1].

Analytical Chelation and Metal Ion Sequestration

With logK values of 16.4 (EDTA) and 18.6 (DTPA), Al³⁺ forms exceptionally stable complexes that are exploited in complexometric titrations, water softening, and pharmaceutical excipients. The high stability constants ensure quantitative complexation even in the presence of competing divalent cations like Ca²⁺ and Mg²⁺ [1].

Application
Selection Property
Validation Focus
Hydrogel crosslinking for self-healing sensors
Ligand substitution lability
Self-recovery and durability under cyclic loading
Water treatment coagulation with hardness cations
DOM binding affinity in presence of Ca²⁺/Mg²⁺
Coagulation efficiency at varying pH and cation levels
Neurotoxicity research & calcium signaling
Calcium channel interaction profile
Intracellular Ca²⁺ modulation & secretion endpoints
Analytical chelation & metal sequestration
Chelation stability constant (logK)
Quantitative complexation vs. divalent cations
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